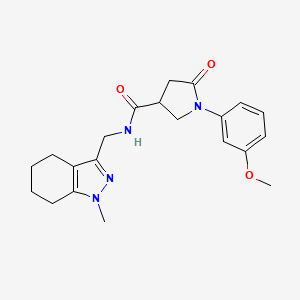

1-(3-methoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-24-19-9-4-3-8-17(19)18(23-24)12-22-21(27)14-10-20(26)25(13-14)15-6-5-7-16(11-15)28-2/h5-7,11,14H,3-4,8-10,12-13H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAMATKCOGQDJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-methoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a novel synthetic derivative of pyrrolidine that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential for further development.

Chemical Structure

The compound's structure can be summarized as follows:

- Molecular Formula : C20H24N4O3

- Molecular Weight : 368.43 g/mol

- SMILES Notation :

CC1=C(C(=O)N(C2=C(C=CC=C2)C(=O)N(C1=O)C)C)C(C)=C(C)C

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The following mechanisms have been identified:

-

Anticancer Activity :

- The compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Research indicates that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- In vitro studies demonstrated that the compound significantly reduced cell viability in A549 cells at concentrations as low as 10 µM, with an IC50 value indicating potent activity compared to standard chemotherapeutic agents like cisplatin .

-

Antimicrobial Activity :

- The compound has shown promising antimicrobial properties against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. It operates by disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

- In vitro tests revealed that the compound's derivatives were effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Anticancer Properties :

- Antimicrobial Efficacy :

Research Findings Summary

Below is a table summarizing key findings from various studies regarding the biological activity of the compound:

| Study Focus | Cell Line / Pathogen | Concentration Tested | IC50/Minimum Inhibitory Concentration | Mechanism of Action |

|---|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 10 µM | 8 µM | Induction of apoptosis via ROS |

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | 25 µg/mL | Disruption of cell wall synthesis |

| Antimicrobial | Escherichia coli | 50 µg/mL | 30 µg/mL | Inhibition of protein synthesis |

Scientific Research Applications

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of similar compounds derived from pyrrolidine and indazole structures. For instance, a library of new derivatives was screened using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Compounds similar to 1-(3-methoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide demonstrated significant activity against seizures with effective doses (ED50) ranging from 32.08 mg/kg to 40.34 mg/kg .

Antinociceptive Effects

The compound has also shown promise in pain management. In preclinical models assessing antinociceptive activity, certain derivatives exhibited significant analgesic effects comparable to established pain relievers . This suggests potential applications in developing new analgesics that target specific pain pathways.

Neuroprotective Properties

Indazole derivatives are recognized for their neuroprotective effects. Research indicates that compounds with similar structures can inhibit neurodegenerative processes and may be beneficial in treating conditions like Alzheimer’s disease and Parkinson’s disease due to their ability to modulate neurotransmitter systems .

Case Study 1: Anticonvulsant Screening

In a study published in a pharmacology journal, researchers synthesized a series of pyrrolidine derivatives similar to the target compound and evaluated their anticonvulsant activity using established seizure models. The results indicated that select compounds not only reduced seizure frequency but also demonstrated minimal side effects compared to traditional anticonvulsants .

Case Study 2: Pain Management Research

Another study focused on the analgesic properties of indazole derivatives highlighted the effectiveness of these compounds in reducing inflammatory pain in animal models. The research suggested that these compounds could serve as a foundation for developing new therapeutic agents for chronic pain management .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular differences between the target compound and similar pyrrolidine carboxamide derivatives:

Structural and Electronic Features

- Target Compound: The 3-methoxyphenyl group enhances lipophilicity and may improve membrane permeability compared to the electron-withdrawing 4-fluorophenyl group in Compound 2 .

- Compound 2: The 4-fluorophenyl substituent may reduce metabolic oxidation due to fluorine’s electronegativity, improving stability .

Compound 3 :

Hypothesized Pharmacological Implications

- Target Compound : The indazole and methoxyphenyl groups may synergize to enhance selectivity for kinases (e.g., JAK or Aurora kinases) due to complementary steric and electronic features.

- Compound 2 : The thiadiazole’s sulfur atom could improve metabolic stability but may introduce toxicity risks associated with sulfur-containing compounds.

- Compound 3 : The cyclohexyl group’s bulkiness might reduce off-target interactions but limit solubility, necessitating formulation optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.